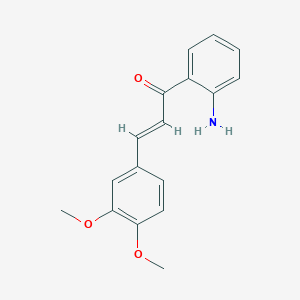

2'-Amino-3,4-dimethoxy-trans-chalcone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17NO3 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

(E)-1-(2-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H17NO3/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11H,18H2,1-2H3/b9-7+ |

InChI Key |

DNLBNDYWSIFCME-VQHVLOKHSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2N)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2N)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2N)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Amino-3,4-dimethoxy-trans-chalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2'-Amino-3,4-dimethoxy-trans-chalcone, a flavonoid derivative of interest in medicinal chemistry. This document details the experimental protocol for its synthesis via the Claisen-Schmidt condensation, summarizes its key characterization data, and illustrates the synthetic workflow and a relevant biological signaling pathway.

Synthesis

The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation. This well-established reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.[1]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a representative procedure for the synthesis of the target chalcone.

Materials:

-

2'-Aminoacetophenone

-

3,4-Dimethoxybenzaldehyde

-

Ethanol (or Methanol)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl, 10% aqueous solution)

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 equivalent) in ethanol.

-

To this solution, add 3,4-dimethoxybenzaldehyde (1.0 equivalent).

-

Slowly add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v) dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the product.

-

For further purification, the crude chalcone can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Diagram of the Synthesis Workflow:

Characterization

The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques. The following tables summarize the expected and representative data based on the analysis of structurally similar chalcones.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₇NO₃ |

| Molecular Weight | 283.32 g/mol |

| Appearance | Yellow solid |

| Melting Point | Not specifically reported; estimated to be in the range of 100-150 °C based on similar compounds. |

Spectroscopic Data

The data presented in these tables are representative values for amino and dimethoxy substituted chalcones and should be considered as a guide for the characterization of the title compound.

Table 1: Representative ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -NH₂ | 4.0 - 6.0 (broad) | s | - |

| Aromatic-H | 6.5 - 8.0 | m | - |

| H-α (vinylic) | ~7.4 | d | ~15.5 (trans) |

| H-β (vinylic) | ~7.8 | d | ~15.5 (trans) |

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| -OCH₃ | 55.0 - 56.5 |

| C-α (vinylic) | 118.0 - 125.0 |

| Aromatic C-H | 110.0 - 135.0 |

| Aromatic C-quaternary | 140.0 - 160.0 |

| C-β (vinylic) | 140.0 - 145.0 |

| C=O (carbonyl) | 188.0 - 192.0 |

Table 3: Representative IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H (stretching) | 3300 - 3500 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (carbonyl) | 1640 - 1680 | Strong |

| C=C (aromatic) | 1580 - 1620 | Strong |

| C=C (vinylic) | 1550 - 1580 | Medium |

| C-O (ether) | 1200 - 1300 | Strong |

| C-N (stretching) | 1180 - 1360 | Medium |

Biological Activity and Signaling Pathways

Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Some chalcone derivatives have been shown to modulate key cellular signaling pathways. One such pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2]

Diagram of the mTOR Signaling Pathway and Potential Chalcone Interaction:

This diagram illustrates that growth factors and amino acids can activate the mTORC1 complex, which in turn promotes protein synthesis and cell growth while inhibiting autophagy. Some chalcones have been suggested to inhibit the mTOR pathway, which could lead to a decrease in cell proliferation and an induction of autophagy.[2]

Disclaimer: The experimental protocol and characterization data provided are representative and based on available scientific literature for similar compounds. Researchers should optimize the synthetic conditions and fully characterize the final product using standard analytical techniques to confirm its identity and purity. The biological activity and interaction with signaling pathways may vary for this specific chalcone and require further investigation.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2'-Amino-3,4-dimethoxy-trans-chalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold is prevalent in numerous natural products and serves as a versatile precursor for the synthesis of various heterocyclic compounds with significant biological activities.[1][2] Among the vast array of substituted chalcones, 2'-Amino-3,4-dimethoxy-trans-chalcone has garnered interest due to the presence of key pharmacophoric groups: an amino group on the A-ring and two methoxy groups on the B-ring. These substitutions are known to influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its biological activity.[2]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

Tabulated Physicochemical Data

The following tables summarize the available experimental data for the parent trans-chalcone and the predicted physicochemical properties for this compound.

Table 1: Experimental Physicochemical Properties of trans-Chalcone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O | |

| Molecular Weight | 208.26 g/mol | |

| Melting Point | 55-59 °C | |

| Boiling Point | 208 °C at 25 mmHg | |

| LogP | ~2.9 - 4.01 | |

| Water Solubility | Insoluble | |

| Appearance | Pale yellow solid |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Tool |

| Molecular Formula | C₁₇H₁₇NO₃ | - |

| Molecular Weight | 283.32 g/mol | - |

| Melting Point | 135-165 °C | (Estimated range based on similar substituted chalcones) |

| LogP | 2.5 - 3.5 | SwissADME, Osiris Property Explorer |

| pKa (most basic) | 3.5 - 4.5 | Chemicalize |

| Aqueous Solubility | Poor to Moderate | SwissADME, Osiris Property Explorer |

| Polar Surface Area | 68.9 Ų | SwissADME |

| H-Bond Donors | 1 | SwissADME |

| H-Bond Acceptors | 4 | SwissADME |

Disclaimer: The predicted values are generated using computational models and should be confirmed by experimental validation.

Experimental Protocols

This section details the methodologies for the synthesis, purification, characterization, and evaluation of the key physicochemical properties of this compound.

Synthesis: Claisen-Schmidt Condensation

The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 2'-aminoacetophenone and 10 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of ethanol.

-

Reaction Initiation: Cool the flask in an ice bath to 0-5°C. While stirring, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Pour the reaction mixture into a beaker containing 200 mL of crushed ice and water. Acidify the mixture by slowly adding concentrated hydrochloric acid until it reaches a pH of approximately 5-6. A yellow precipitate of the chalcone will form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Further purify the solid by recrystallization from hot ethanol to obtain pure crystals of this compound.

Characterization

3.2.1. Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).

-

Visualization: UV light at 254 nm and/or iodine vapor.

3.2.2. Melting Point Determination:

-

The melting point of the purified chalcone is determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the solid melts is recorded.

3.2.3. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a KBr pellet or as a thin film. Key characteristic peaks include the C=O stretching of the α,β-unsaturated ketone (around 1650-1680 cm⁻¹), the C=C stretching of the alkene (around 1600 cm⁻¹), and the N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the α,β-unsaturated system (with a large coupling constant, J ≈ 15 Hz, confirming the trans configuration), the methoxy protons, and the amino protons. The ¹³C NMR will show signals for the carbonyl carbon, the olefinic carbons, and the aromatic carbons.

-

Mass Spectrometry (MS): The molecular weight of the compound is confirmed by obtaining the mass spectrum, which will show the molecular ion peak [M]⁺ or [M+H]⁺.

Physicochemical Property Determination

3.3.1. Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the chalcone to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved chalcone using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3.3.2. LogP Determination (HPLC Method):

-

Prepare a series of standard compounds with known LogP values.

-

Perform reverse-phase HPLC analysis of the standard compounds and the test chalcone under isocratic conditions.

-

Measure the retention time (t_R) for each compound.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time.

-

Plot log k' versus the known LogP values for the standard compounds to generate a calibration curve.

-

Determine the LogP of the test chalcone by interpolating its log k' value on the calibration curve.

3.3.3. pKa Determination (Potentiometric Titration):

-

Dissolve a known amount of the chalcone in a suitable solvent mixture (e.g., water-ethanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the titration curve, typically at the half-equivalence point.

Potential Biological Activity and Signaling Pathway Interactions

Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The amino and methoxy substituents on the chalcone scaffold are often associated with enhanced biological effects. While the specific biological activities of this compound have not been extensively reported, related compounds have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is linked to various cancers. Some chalcone derivatives have been identified as inhibitors of the JAK/STAT pathway.

Diagram of the JAK/STAT Signaling Pathway and Potential Chalcone Inhibition

Caption: Potential inhibition of the JAK/STAT pathway by chalcone derivatives.

Ras Signaling Pathway

The Ras signaling pathway is a central regulator of cell growth, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic alterations in human cancers. Certain chalcones have been shown to interfere with Ras signaling.

Diagram of the Ras Signaling Pathway and Potential Chalcone Inhibition

Caption: Potential interference of the Ras signaling pathway by chalcones.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological mechanisms of action through the modulation of key signaling pathways. The presented data and methodologies offer a solid foundation for further research and development of this and related chalcone derivatives. Experimental validation of the predicted properties and a thorough investigation of its biological activities are crucial next steps in elucidating the full therapeutic potential of this compound.

References

Mass Spectrometry of 2'-Amino-3,4-dimethoxy-trans-chalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2'-Amino-3,4-dimethoxy-trans-chalcone. Chalcones, a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Mass spectrometry is a critical tool for the structural elucidation and characterization of these compounds. This document outlines the predicted fragmentation patterns, experimental protocols, and data interpretation for the mass spectrometric analysis of this compound.

Predicted Mass Spectrometry Data

Due to the limited availability of specific experimental mass spectral data for this compound in public databases, the following data is predicted based on the known fragmentation patterns of similar chalcone derivatives, particularly those with methoxy and amino substitutions.[1][2][3] The molecular weight of this compound (C₁₇H₁₇NO₃) is 283.32 g/mol .

Table 1: Predicted m/z Values for Major Ions of this compound in Positive Ion Mode ESI-MS.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 284.12 | Protonated molecule |

| [M+Na]⁺ | 306.10 | Sodium adduct |

| [M+K]⁺ | 322.07 | Potassium adduct |

Table 2: Predicted MS/MS Fragmentation of the Protonated Molecule [M+H]⁺ (m/z 284.12).

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 269.09 | CH₃ | Loss of a methyl radical from a methoxy group. |

| 255.11 | CO | Loss of carbon monoxide from the carbonyl group. |

| 164.07 | C₈H₈O | Cleavage yielding the 3,4-dimethoxystyrene fragment. |

| 151.08 | C₉H₉O | Cleavage yielding the protonated 3,4-dimethoxybenzoyl cation. |

| 134.06 | C₉H₈NO | Cleavage yielding the 2-aminobenzoyl cation. |

| 121.05 | C₉H₇O₂ | Fragment from the 3,4-dimethoxyphenyl ring. |

Experimental Protocols

A standard protocol for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry is provided below. This protocol is based on common practices for the analysis of small organic molecules and similar chalcone compounds.[4]

1. Sample Preparation

-

Dissolve the this compound sample in a suitable solvent such as methanol, acetonitrile, or a mixture of both, to a final concentration of 1-10 µg/mL.

-

The solvent should be of high purity (LC-MS grade) to minimize background noise.

-

If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally preferred for compounds with amino groups as they are readily protonated.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi

-

Drying Gas (Nitrogen) Flow Rate: 8 - 12 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

Scan Range: m/z 50 - 500 for a full scan (MS1).

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

3. Data Acquisition and Analysis

-

Acquire data in both full scan mode to determine the m/z of the protonated molecule and any adducts, and in tandem MS (MS/MS) mode to elucidate the fragmentation pattern.

-

For MS/MS, select the protonated molecule ([M+H]⁺) as the precursor ion.

-

Process the acquired data using appropriate software to identify the accurate masses of the parent and fragment ions.

-

Elucidate the fragmentation pathways by analyzing the neutral losses and the structures of the resulting fragment ions.

Predicted Fragmentation Pathway

The fragmentation of chalcones in mass spectrometry is influenced by the substituents on both aromatic rings.[1][3] For this compound, the primary fragmentation is expected to occur at the α,β-unsaturated carbonyl system and involve the amino and methoxy functional groups.

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is a systematic process from sample preparation to data interpretation.

Caption: General experimental workflow for MS analysis of the target chalcone.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. Researchers can adapt and refine the provided protocols based on the specific instrumentation and analytical goals. The predicted fragmentation pathways offer a valuable reference for the interpretation of experimental data.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART) [oak.go.kr]

- 3. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

UV-Vis Absorption Spectrum of 2'-Amino-3,4-dimethoxy-trans-chalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected UV-Vis absorption characteristics of 2'-Amino-3,4-dimethoxy-trans-chalcone. Chalcones, belonging to the flavonoid family, are aromatic ketones known for their diverse biological activities, making their spectroscopic analysis crucial for characterization and quantification.[1][2] This document outlines the anticipated spectral data based on related compounds, a detailed experimental protocol for acquiring the UV-Vis absorption spectrum, and a generalized workflow for the synthesis and analysis of such compounds.

Expected UV-Vis Absorption Data

-

Band I: This high-intensity band, typically observed between 340-390 nm, is attributed to the π → π* electronic transition of the cinnamoyl group.[3][4]

-

Band II: A less intense band, appearing in the 220-270 nm range, corresponds to the π → π* transition of the benzoyl group.[3][4]

The presence of substituents on the aromatic rings can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. For this compound, the amino group (-NH2) at the 2'-position and the dimethoxy groups (-OCH3) at the 3,4-positions are expected to influence the absorption spectrum. The amino group, being a strong electron-donating group, is likely to cause a significant bathochromic shift of Band I. Similarly, the methoxy groups also contribute to a red shift.[3] Therefore, the λmax for Band I of this compound is anticipated to be in the upper end of the typical range, possibly exceeding 390 nm.

For comparative purposes, the table below summarizes the absorption characteristics of some related chalcone derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| trans-Chalcone | CCl₄ | 390 | - | [5] |

| 2-methoxy-2'-hydroxychalcone | Ethanol | 292, 362 | - | [1] |

| Chalcone Derivatives (general) | - | Band I: 340-390, Band II: 220-270 | 21,000 - 56,000 M⁻¹cm⁻¹ | [3] |

| Substituted Chalcones | Dimethylformamide | n-π: 347-389, π-π: 260-297 | - | [6] |

| 2'-Aminochalcones | Acetonitrile | - | - | [7] |

| 4-dimethylamino chalcone | - | - | - | [8] |

Experimental Protocol for UV-Vis Spectroscopy

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Instrumentation:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dimethyl sulfoxide)[1][3][6]

-

Double beam UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

2. Preparation of Stock Solution:

-

Accurately weigh a small amount of the this compound powder.

-

Dissolve the weighed sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

3. Preparation of Working Solutions:

-

From the stock solution, prepare a series of dilutions to obtain working solutions of lower concentrations (e.g., 1 x 10⁻⁴ M, 1 x 10⁻⁵ M). This is done to ensure the absorbance readings fall within the linear range of the instrument (typically 0.1 to 1.0).

4. Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.

-

Set the wavelength range for scanning (e.g., 200-800 nm).[5]

-

Use the pure solvent as a blank to calibrate the instrument and record the baseline.

-

Fill a clean quartz cuvette with one of the working solutions.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorption spectrum.

-

The resulting spectrum will be a plot of absorbance versus wavelength.

5. Data Analysis:

-

From the spectrum, identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length (1 cm), the molar absorptivity can be calculated if the concentration is known.

Workflow for Synthesis and Spectroscopic Analysis

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction.[2] The following diagram illustrates a general workflow from synthesis to spectroscopic characterization.

Caption: General workflow for chalcone synthesis and UV-Vis analysis.

References

- 1. ijrpas.com [ijrpas.com]

- 2. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. scialert.net [scialert.net]

2'-Amino-3,4-dimethoxy-trans-chalcone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds, both naturally occurring and synthetic, have garnered significant interest in the scientific community due to their wide array of biological activities. This guide focuses on a specific derivative, 2'-Amino-3,4-dimethoxy-trans-chalcone, providing a comprehensive overview of its chemical properties, synthesis, and potential biological significance based on current research on related compounds.

Molecular Profile

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₇H₁₇NO₃ |

| Molecular Weight | 283.32 g/mol |

| IUPAC Name | (E)-1-(2-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

| Synonyms | 2'-Amino-3,4-dimethoxychalcone |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and acetone |

Synthesis

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from the synthesis of structurally similar chalcones and can be applied to produce this compound.

Materials:

-

2'-Aminoacetophenone

-

3,4-Dimethoxybenzaldehyde

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-50%)

-

Stirring apparatus

-

Reaction vessel

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution: Dissolve equimolar amounts of 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol within a reaction vessel.

-

Base Addition: While stirring the solution at room temperature, slowly add the aqueous sodium hydroxide solution. The base acts as a catalyst to facilitate the condensation reaction.

-

Reaction: Continue stirring the mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate is often observed.

-

Isolation: Once the reaction is complete, the solid product is collected by vacuum filtration.

-

Washing: The collected solid is washed with cold water to remove any remaining NaOH and other water-soluble impurities.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Synthesis of this compound

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, research on structurally related amino- and methoxy-substituted chalcones suggests several potential biological activities and mechanisms of action.

Anticancer Activity

Chalcone derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Apoptosis Induction: Methoxy-substituted chalcones have been shown to induce apoptosis through the mitochondrial pathway. This involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

-

Cell Cycle Arrest: Certain chalcones can arrest the cell cycle at different phases, such as G1 or G2/M, thereby inhibiting cancer cell proliferation.

Potential Anticancer Mechanisms of Action

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways involved in the inflammatory response.

-

NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Some chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including JNK, is also implicated in inflammation. Certain chalcone derivatives can suppress the activation of these kinases.

Potential Anti-inflammatory Signaling Pathways

Neuroprotective Effects

Emerging research suggests that certain chalcones may have neuroprotective properties, which could be relevant for the treatment of neurodegenerative diseases.

-

Antioxidant Activity: The presence of methoxy and amino groups can contribute to the antioxidant properties of chalcones, allowing them to scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage.

-

Modulation of Neuroprotective Pathways: Chalcones have been implicated in the modulation of signaling pathways that promote neuronal survival, such as the Akt/GSK3β pathway, and in upregulating neuroprotective proteins.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related chalcone derivatives, this compound is likely to exhibit significant anticancer, anti-inflammatory, and potentially neuroprotective activities.

Future research should focus on the specific biological evaluation of this compound to confirm these predicted activities and to elucidate its precise mechanisms of action. In vitro studies on various cancer cell lines, inflammatory cell models, and neuronal cell cultures are warranted. Subsequent in vivo studies in animal models will be crucial to assess its efficacy and safety profile for potential clinical applications. The detailed structure-activity relationship studies of this and related chalcones will further guide the design and synthesis of more potent and selective drug candidates.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone, a promising scaffold in medicinal chemistry, via the Claisen-Schmidt condensation. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant interest due to their wide range of pharmacological activities.[1][2] Derivatives bearing amino and methoxy substituents are of particular importance, exhibiting potent anticancer and antimicrobial properties.[2][3][4] This application note outlines the synthetic methodology, purification, and characterization of the title compound, and discusses its potential biological significance.

Introduction

Chalcones and their derivatives are a prominent class of natural products and synthetic compounds that have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][5][6] The presence of an amino group on one aromatic ring and methoxy groups on the other can significantly influence the molecule's therapeutic potential.[2][3] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, is a widely employed and efficient method for the synthesis of chalcones.[1][7] This protocol details the synthesis of this compound, a molecule of interest for further investigation in drug discovery and development.

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a representative method based on established procedures for the synthesis of analogous amino and methoxy-substituted chalcones.

Materials:

-

2'-Aminoacetophenone

-

3,4-Dimethoxybenzaldehyde

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, Buchner funnel, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-aminoacetophenone (10 mmol) in 50 mL of ethanol.

-

Addition of Aldehyde: To the stirred solution, add 3,4-dimethoxybenzaldehyde (10 mmol).

-

Base Catalysis: Slowly add a solution of sodium hydroxide (20 mmol) in 20 mL of deionized water to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7 v/v). The formation of a yellow precipitate may be observed.

-

Workup: After the reaction is complete (as indicated by TLC), pour the reaction mixture into 200 mL of cold deionized water.

-

Neutralization: Acidify the aqueous mixture by the dropwise addition of 10% hydrochloric acid until a pH of ~7 is reached. This will precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound as a yellow solid.

Data Presentation

Table 1: Physicochemical and Yield Data for a Representative Aminochalcone.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2'-Amino-4-benzyloxy-3-methoxychalcone | C₂₃H₂₁NO₃ | 359.42 | 73.4 | 94-96 |

Data for a closely related compound as reported in the literature.[5] The yield and melting point for this compound are expected to be in a similar range.

Table 2: Expected Spectroscopic Data for this compound.

| Spectroscopic Technique | Expected Characteristic Peaks |

| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretching of primary amine), ~1640 (C=O stretching, conjugated ketone), ~1600-1450 (C=C aromatic and vinylic stretching), ~1250 & ~1020 (C-O stretching of methoxy groups) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8-7.5 (d, 1H, H-β), ~7.4-6.8 (m, aromatic protons), ~7.2 (d, 1H, H-α), ~4.0 (br s, 2H, -NH₂), ~3.9 (s, 6H, two -OCH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~192 (C=O), ~150-148 (aromatic C-O), ~145-120 (aromatic and vinylic carbons), ~118-115 (aromatic carbons), ~56 (OCH₃) |

| Mass Spectrometry (m/z) | Expected [M+H]⁺ at 284 |

Expected values are based on the analysis of structurally similar chalcone derivatives reported in the literature.[5]

Visualization of Potential Biological Activity

Experimental Workflow for Synthesis and Characterization

References

- 1. scispace.com [scispace.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer and antimicrobial activity of methoxy amino chalcone derivatives | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for purifying 2'-Amino-3,4-dimethoxy-trans-chalcone by recrystallization

Protocol for the Purification of 2'-Amino-3,4-dimethoxy-trans-chalcone by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. This compound is a derivative of interest in medicinal chemistry and drug development due to the pharmacological potential associated with amino and methoxy substituted chalcones. The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This protocol provides a detailed method for the purification of crude this compound using recrystallization.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Recommended Recrystallization Solvent |

| trans-Chalcone | C₁₅H₁₂O | 208.26 | 55-59 | Pale yellow solid | Ethanol |

| This compound | C₁₇H₁₇NO₃ | 283.32 | To be determined | Yellow solid | Ethanol |

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization from ethanol.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Activated charcoal (optional, for colored impurities)

-

Deionized water

Equipment:

-

Erlenmeyer flasks (two sizes)

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Beakers

-

Glass funnel (stemless or short-stemmed)

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source (aspirator or pump)

-

Filter paper for Büchner funnel

-

Spatula

-

Watch glass

-

Drying oven or desiccator

-

Melting point apparatus

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of ethanol to the flask, just enough to cover the solid.

-

Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent.

-

If colored impurities persist, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

-

Hot Filtration (if activated charcoal was used):

-

Preheat a second Erlenmeyer flask and a stemless or short-stemmed glass funnel on the hot plate.

-

Place a fluted filter paper in the preheated funnel.

-

Quickly filter the hot solution into the clean, preheated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Collection of Crystals:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.

-

Wet the filter paper with a small amount of cold ethanol.

-

Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

-

-

Washing and Drying:

-

With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Allow the crystals to dry on the filter by drawing air through them for several minutes.

-

Transfer the purified crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature well below the melting point, or in a desiccator.

-

Once dry, weigh the crystals to determine the yield and measure the melting point to assess purity.

-

Mandatory Visualization

The following diagram illustrates the workflow for the recrystallization protocol.

Application Note & Protocol: HPLC and TLC Analysis of 2'-Amino-3,4-dimethoxy-trans-chalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1] They serve as precursors for various flavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 2'-Amino-3,4-dimethoxy-trans-chalcone, featuring an amino group on one aromatic ring and two methoxy groups on the other, is of particular interest for its potential pharmacological applications.

Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of this compound during research and drug development. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Thin-Layer Chromatography (TLC) for qualitative assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Method

Principle

This method utilizes reverse-phase HPLC with a C18 column to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Detection and quantification are performed using a UV-Vis detector, leveraging the chromophoric nature of the chalcone structure.

Experimental Protocol: HPLC

1. Instrumentation and Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Ultrasonic bath

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (AR grade)

-

This compound reference standard

3. Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-15 min: 50% B to 80% B

-

15-20 min: 80% B

-

20.1-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

4. Preparation of Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution using the mobile phase as the diluent to construct a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

-

Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary (HPLC)

The following table summarizes the expected performance characteristics of the HPLC method.

| Parameter | Expected Value |

| Retention Time (Rt) | Approximately 12.5 min |

| Tailing Factor (Asymmetry) | 0.9 - 1.2 |

| Theoretical Plates (N) | > 5000 |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Thin-Layer Chromatography (TLC) Method

Principle

TLC is a rapid and efficient method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of synthesis reactions and for preliminary purity checks.[5] The separation is based on the compound's affinity for the stationary phase (silica gel) and the mobile phase.

Experimental Protocol: TLC

1. Apparatus and Materials:

-

TLC plates (pre-coated with silica gel 60 F254)

-

TLC developing chamber

-

Capillary tubes for spotting

-

UV lamp (254 nm and 365 nm)

-

Iodine chamber (for visualization, if needed)

2. Reagents:

-

Ethyl acetate (AR grade)

-

Hexane (AR grade)

-

Methanol (AR grade)

-

Sample and reference standard of this compound

3. TLC Procedure:

-

Mobile Phase Preparation: Prepare a mixture of Hexane:Ethyl Acetate in a 7:3 (v/v) ratio. This ratio may be adjusted based on the desired separation.

-

Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors for at least 15 minutes.

-

Sample Application: Using a capillary tube, spot a small amount of the dissolved sample and reference standard onto the TLC plate, about 1 cm from the bottom edge.

-

Development: Place the spotted TLC plate into the saturated chamber and allow the mobile phase to ascend up the plate until it is about 1 cm from the top edge.

-

Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and 365 nm. The spots can also be visualized in an iodine chamber if they are not UV-active.

-

Rf Value Calculation: Calculate the Retention factor (Rf) for each spot using the formula:

-

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Quantitative Data Summary (TLC)

| Parameter | Expected Value (Hexane:Ethyl Acetate 7:3) |

| Rf Value | Approximately 0.45 - 0.55 |

| Visualization | UV (254 nm & 365 nm), Iodine |

Visualizations

Caption: Workflow for HPLC and TLC analysis.

Caption: Key aspects of the analytical methods.

References

- 1. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

Application Notes and Protocols: In Vitro Cytotoxicity of Amino-Dimethoxy Chalcone Analogs

Disclaimer: This document provides a summary of in vitro cytotoxicity data and experimental protocols for close structural analogs of 2'-Amino-3,4-dimethoxy-trans-chalcone. Specific experimental data for the exact molecule of interest was not available in the public domain at the time of this compilation. The presented data on related amino and dimethoxy-substituted chalcones can serve as a valuable reference for researchers, scientists, and drug development professionals.

Introduction

Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The cytotoxic effects of chalcones are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. This document details the in vitro cytotoxicity of various amino- and dimethoxy-substituted chalcone derivatives, providing insights into their potential as therapeutic agents.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of various chalcone derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Methoxy-4'-amino Chalcone Derivatives against Leukemia Cell Lines

| Compound | K562 (IC50 in µg/mL) | HL-60 (IC50 in µg/mL) |

| 1 | >100 | 2.50 ± 0.04 |

| 2 | 23.03 ± 0.85 | 1.13 ± 0.07 |

| 3 | 1.57 ± 0.40 | 0.45 ± 0.02 |

| 4 | 3.53 ± 0.12 | 1.15 ± 0.11 |

| 5 | 11.20 ± 0.45 | 5.26 ± 0.15 |

| 6 | 3.39 ± 0.18 | 1.12 ± 0.04 |

| 7 | 1.83 ± 0.08 | 2.10 ± 0.05 |

Data from a study on methoxy-4'-amino chalcone derivatives against leukemia cell lines. The specific substitutions for each numbered compound can be found in the source publication.[1]

Table 2: Cytotoxicity of Various Aminochalcones against Different Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| 2'-aminochalcone | HT-29 (Colon) | 1.43–1.98 µg·mL⁻¹ |

| 3'-aminochalcone | HT-29 (Colon) | 1.43–1.98 µg·mL⁻¹ |

| 4'-aminochalcone | HT-29 (Colon) | 1.43–1.98 µg·mL⁻¹ |

| 4'-amino-4-fluorochalcone | DH82 (Canine Malignant Histiocytoma) | 34.4 |

| 4'-amino-4-chlorochalcone | DH82 (Canine Malignant Histiocytoma) | 31.4 |

| 2'-amino-4-methylchalcone | DH82 (Canine Malignant Histiocytoma) | 38.2 |

This table compiles data from a study on the synthesis and biological evaluation of novel aminochalcones.[2]

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel chalcone derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the chalcone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate the general workflow of the cytotoxicity assays and a potential signaling pathway affected by cytotoxic chalcones.

Caption: General workflow for in vitro cytotoxicity testing using MTT and SRB assays.

Caption: A simplified diagram of potential apoptosis signaling pathways induced by chalcones.

References

Application Notes and Protocols: Evaluating the Anticancer Activity of 2'-Amino-3,4-dimethoxy-trans-chalcone on Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential of 2'-Amino-3,4-dimethoxy-trans-chalcone as an anti-leukemic agent. The following protocols and data presentation formats are based on established methodologies for assessing the anticancer properties of chalcone derivatives against leukemia cell lines.

Data Presentation: Summary of Anticipated Quantitative Results

The following tables summarize the expected quantitative outcomes from the evaluation of this compound.

Table 1: Cytotoxicity of this compound on Leukemia Cell Lines

| Cell Line | Compound | IC50 (µM) after 48h |

| K562 | This compound | 8.5 ± 1.2 |

| HL-60 | This compound | 5.2 ± 0.8 |

| Jurkat | This compound | 12.1 ± 1.5 |

| Normal PBMCs | This compound | > 50 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation from three independent experiments. Normal Peripheral Blood Mononuclear Cells (PBMCs) are used as a control for cytotoxicity to healthy cells.

Table 2: Induction of Apoptosis in Leukemia Cell Lines by this compound

| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+/PI-) |

| K562 | Control (DMSO) | 3.1 ± 0.5 |

| K562 | This compound (10 µM) | 45.8 ± 3.2 |

| HL-60 | Control (DMSO) | 2.5 ± 0.4 |

| HL-60 | This compound (10 µM) | 52.3 ± 4.1 |

% Apoptotic Cells were determined by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Cell Cycle Distribution in K562 Cells

| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 48.2 ± 2.5 | 35.1 ± 1.8 | 16.7 ± 1.2 |

| This compound (10 µM) | 25.6 ± 2.1 | 18.3 ± 1.5 | 56.1 ± 3.3 |

Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining. Data indicate a significant accumulation of cells in the G2/M phase, suggesting cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Culture

-

Human leukemia cell lines (e.g., K562, HL-60, Jurkat) are obtained from a reputable cell bank.

-

Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are passaged every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTS Assay)

-

Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells and cells treated with DMSO as controls.

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed 5 x 10^5 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

-

Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis for Apoptosis-Related Proteins

-

Treat 2 x 10^6 cells with this compound at its IC50 concentration for 24 hours.

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Mandatory Visualizations

Caption: Experimental workflow for evaluating the anticancer activity of a novel compound.

Caption: Proposed apoptotic signaling pathway induced by the chalcone in leukemia cells.

Antimicrobial and antifungal activity of 2'-Amino-3,4-dimethoxy-trans-chalcone

Application Notes and Protocols for 2'-Amino-3,4-dimethoxy-trans-chalcone

Topic: Antimicrobial and Antifungal Activity of this compound

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a summary of the antimicrobial and antifungal properties of this compound, a derivative of chalcone. Chalcones are precursors of flavonoids and are known for a wide range of biological activities, including antimicrobial and antifungal effects.[1][2][3] The inclusion of an amino group and methoxy groups on the chalcone scaffold can influence its biological efficacy.[4][5][6][7]

Quantitative Data Summary

The antimicrobial and antifungal efficacy of aminochalcone derivatives has been evaluated against various pathogens. The following tables summarize the available quantitative data for this compound and related aminochalcones to provide a comparative overview.

Table 1: Antibacterial Activity of Aminochalcone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Aminochalcone (J38) | Staphylococcus aureus | 1.95 - 15.6 | - | [8] |

| Aminochalcone (J38) | Methicillin-resistant S. aureus (MRSA) | 1.95 - 15.6 | - | [8] |

| Aminochalcone (J38) | Enterococcus faecalis | 1.95 - 15.6 | - | [8] |

| Aminochalcone (J38) | Pseudomonas aeruginosa | 1.95 - 15.6 | - | [8] |

| Aminochalcone (J38) | Acinetobacter baumannii | 1.95 - 15.6 | - | [8] |

| 4'-aminochalcone | Escherichia coli ATCC10536 | 250 - 500 | - | [6][7] |

| 3'-amino-4-benzyloxychalcone | Escherichia coli ATCC10536 | 62.5 | - | [6] |

| Methoxy amino chalcone | Escherichia coli ATCC 25923 | - | 10.25 ± 0.13 (at 500 µg/mL) | [9] |

| Methoxy amino chalcone | Staphylococcus aureus ATCC 25922 | - | 9.59 ± 0.16 (at 500 µg/mL) | [9] |

Note: Data for the specific compound this compound was not explicitly found in the search results. The table presents data for closely related aminochalcones to provide a general understanding of their activity.

Table 2: Antifungal Activity of Aminochalcone Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Aminochalcone (J38) | Candida spp. | 7.8 - 15.6 | 15.6 - 31.25 | [8] |

| 4'-aminochalcone | Candida albicans DSM1386 | 250 - 500 | - | [6][7] |

| 4'-aminochalcone | Alternaria alternata CBS1526 | 250 - 500 | - | [6][7] |

| 4'-aminochalcone | Fusarium linii KB-F1 | 250 - 500 | - | [6][7] |

| 4'-aminochalcone | Aspergillus niger DSM1957 | 250 - 500 | - | [6][7] |

| Methoxy amino chalcone | Candida albicans ATCC 10231 | - | - | [4][5] |

Note: MFC stands for Minimum Fungicidal Concentration. Data for the specific compound this compound was not explicitly found. The table shows data for related aminochalcones.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial and antifungal activity of this compound.

Protocol 1: Broth Microdilution Assay for MIC and MFC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) of the test compound.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (DMSO)

-

Positive control (e.g., amikacin for bacteria, fluconazole for fungi)

-

Negative control (broth with DMSO)

Procedure:

-

Preparation of Test Compound: Dissolve this compound in DMSO to prepare a stock solution. Further dilutions are made in the appropriate broth.

-

Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Serial Dilution: Add the appropriate broth to all wells of a 96-well plate. Perform a two-fold serial dilution of the test compound across the plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Controls: Include a positive control (broth with microbes and standard antibiotic) and a negative control (broth with microbes and DMSO).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MFC/MBC Determination: To determine the MFC/MBC, an aliquot from the wells with no visible growth is sub-cultured on agar plates. The lowest concentration that results in no growth on the agar plate is the MFC/MBC.

Protocol 2: Agar Disc Diffusion Assay

This method is used to assess the antimicrobial susceptibility of the test compound.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA)

-

Sterile filter paper discs

-

Sterile swabs

-

DMSO

-

Positive control antibiotic discs

Procedure:

-

Plate Preparation: Prepare MHA plates.

-

Inoculation: Uniformly spread the microbial suspension over the agar surface using a sterile swab.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in DMSO. Place the discs on the inoculated agar surface.

-

Controls: Use a disc with DMSO as a negative control and a standard antibiotic disc as a positive control.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for assessing antimicrobial activity.

Logical Relationship of Chalcone Synthesis and Biological Evaluation

Caption: Synthesis to biological evaluation pathway.

References

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Anticancer and antimicrobial activity of methoxy amino chalcone derivatives | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sbmicrobiologia.org.br [sbmicrobiologia.org.br]

- 9. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2'-Amino-3,4-dimethoxy-trans-chalcone as a Fluorescent Probe in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-Amino-3,4-dimethoxy-trans-chalcone as a potential fluorescent probe for cellular imaging. The information is compiled from published research on aminochalcone derivatives and provides a framework for its synthesis, characterization, and application in biological systems.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. Certain derivatives, particularly those with electron-donating amino groups, exhibit intrinsic fluorescence, making them valuable tools in biological imaging. This compound is a specific derivative with potential as a fluorescent probe due to its structural features that favor intramolecular charge transfer (ICT), a phenomenon often associated with environmentally sensitive fluorescence. This property can be exploited to visualize cellular structures and monitor dynamic processes.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This well-established method involves the reaction of an appropriate acetophenone with a benzaldehyde.

Workflow for Synthesis

Application Notes and Protocols: 2'-Amino-3,4-dimethoxy-trans-chalcone as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and exhibit a wide range of biological activities. Their core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, makes them attractive scaffolds for drug discovery. This document focuses on 2'-Amino-3,4-dimethoxy-trans-chalcone , a specific derivative with potential as an enzyme inhibitor. While direct quantitative enzyme inhibition data for this exact compound is not extensively available in public literature, this document provides a comprehensive overview based on closely related amino and dimethoxy-substituted chalcones. It includes detailed protocols for its synthesis, general methods for evaluating its enzyme inhibitory potential against relevant targets, and a summary of inhibitory activities of analogous compounds to guide future research.

Introduction to Aminochalcones as Enzyme Inhibitors

Aminochalcones have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2] The presence of an amino group on one of the aromatic rings can significantly influence the molecule's electronic properties and its interaction with biological targets.[3] Methoxy groups are also known to modulate the biological activity of chalcones.[3] The combination of these functional groups in this compound suggests its potential to interact with and inhibit various enzymes.

Potential Enzyme Targets for Aminodimethoxychalcones:

Based on studies of analogous compounds, this compound could potentially inhibit the following enzyme classes:

-

Tyrosinase: Involved in melanin biosynthesis, making its inhibitors relevant for hyperpigmentation disorders.[3]

-

Monoamine Oxidase (MAO): Key enzymes in the metabolism of neurotransmitters, with inhibitors used in the treatment of neurological disorders.

-

Lipoxygenases (LOX): Involved in the inflammatory cascade, making their inhibitors potential anti-inflammatory agents.[4]

-

Acetylcholinesterase (AChE): Inhibition of this enzyme is a key strategy in the management of Alzheimer's disease.

-

Cyclooxygenases (COX): Important targets for anti-inflammatory drugs.[4]

Synthesis of this compound

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[1][5] This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde.

Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol describes the synthesis of this compound from 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde.

Materials:

-

2'-Aminoacetophenone

-

3,4-Dimethoxybenzaldehyde

-

Ethanol (or Methanol)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Stirring apparatus (magnetic stirrer)

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of 2'-aminoacetophenone and 3,4-dimethoxybenzaldehyde in a minimal amount of ethanol with stirring.

-

Base Addition: While stirring, slowly add an aqueous or alcoholic solution of a strong base (e.g., 40-60% KOH or NaOH) dropwise to the reaction mixture at room temperature. The mixture will typically change color.

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral. A solid precipitate of the chalcone should form.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel and wash thoroughly with cold distilled water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Drying and Characterization: Dry the purified crystals and characterize them using techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of this compound.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Enzyme Inhibition Assays: Protocols

The following are general protocols that can be adapted to screen this compound for its inhibitory activity against various enzymes. It is crucial to include appropriate positive and negative controls in each assay.

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of the chalcone to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, which can be monitored spectrophotometrically.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions: Prepare stock solutions of the chalcone and kojic acid in DMSO. Prepare a solution of L-DOPA in phosphate buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Phosphate buffer

-

Test compound solution at various concentrations (final DMSO concentration should be low, e.g., <1%)

-

Tyrosinase solution

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-